4-Nitro-3-(phenylamino)benzoic acid
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Description
4-Nitro-3-(phenylamino)benzoic acid is a chemical compound with the molecular formula C13H10N2O4 . It has a molecular weight of 258.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 248-250 degrees Celsius .Mechanism of Action
Target of Action
The primary targets of 4-Nitro-3-(phenylamino)benzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as dna intercalation . This involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix, causing the helical structure to unwind . This can affect biological processes involving DNA and related enzymes .
Biochemical Pathways
Similar compounds have been shown to affect a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections
Pharmacokinetics
Similar compounds, such as benzoic acid, are known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
Similar compounds have been shown to have beneficial biological or photochemical effects
Properties
IUPAC Name |
3-anilino-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXNMUOKCJIVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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